Sodium pyruvate-2-13C

説明

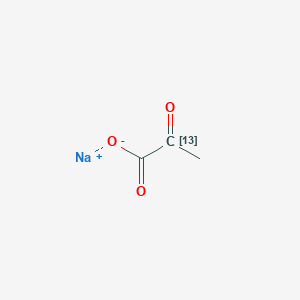

Sodium pyruvate-2-13C is a stable isotope-labeled compound where the second carbon atom in the pyruvate molecule is replaced with the carbon-13 isotope. This compound is widely used in biochemical and metabolic research due to its ability to trace metabolic pathways and study enzyme kinetics. The molecular formula of this compound is CH3COCO2Na, and it has a molecular weight of 111.04 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Sodium pyruvate-2-13C can be synthesized through the carboxylation of labeled acetaldehyde. The reaction involves the use of carbon-13 labeled carbon dioxide in the presence of a base to form the labeled pyruvate. The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: In industrial settings, this compound is produced using isotopically labeled precursors. The process involves the fermentation of labeled glucose by microorganisms, followed by the extraction and purification of the labeled pyruvate. The final product is then converted to its sodium salt form through neutralization with sodium hydroxide .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form carbon dioxide and water. This reaction is catalyzed by pyruvate dehydrogenase in the presence of coenzymes.

Reduction: It can be reduced to lactate by lactate dehydrogenase in anaerobic conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Pyruvate dehydrogenase complex, NAD+, and coenzyme A.

Reduction: Lactate dehydrogenase and NADH.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Acetyl-CoA, carbon dioxide, and NADH.

Reduction: Lactate and NAD+.

Substitution: Corresponding substituted pyruvate derivatives.

科学的研究の応用

Metabolic Flux Analysis

Sodium pyruvate-2-13C is extensively utilized in metabolic flux analysis to study cellular metabolism. By tracking the incorporation of the 13C label into various metabolites, researchers can gain insights into metabolic pathways and energy production.

Key Findings:

- Cellular Respiration : It provides a means to investigate how cells utilize pyruvate in the citric acid cycle, which is crucial for ATP production.

- Cancer Research : The Warburg effect, where cancer cells preferentially use glycolysis followed by lactic acid fermentation, can be studied using this compound to observe altered metabolic pathways in tumor cells .

NMR Spectroscopy

The compound is employed in NMR spectroscopy to investigate molecular structures and dynamics. Its isotopic labeling enhances the sensitivity and resolution of NMR experiments.

Applications:

- Structural Biology : Used to determine the structure of biomolecules and their interactions.

- Dynamics Studies : Helps in understanding conformational changes in proteins and other macromolecules.

Medical Imaging

This compound has significant potential in medical diagnostics, particularly through hyperpolarized magnetic resonance imaging (MRI). This technique allows for real-time monitoring of metabolic processes in vivo.

Clinical Applications:

- Cancer Diagnosis : Hyperpolarized [1-13C]pyruvate has been investigated for its ability to differentiate between healthy and cancerous tissues based on metabolic activity .

- Cardiovascular Studies : It aids in assessing cardiac metabolism and identifying conditions such as cardiomyopathy through altered metabolic patterns observed via imaging techniques .

Case Study 1: Hyperpolarized [1-13C]Pyruvate in Cancer Imaging

A study demonstrated the effectiveness of hyperpolarized [1-13C]pyruvate in detecting prostate cancer. The research involved administering the compound to animal models and utilizing MRI to visualize metabolic changes. Results indicated a significant increase in lactate production in cancerous tissues compared to normal tissues, validating its potential as a diagnostic tool .

Case Study 2: Metabolic Imaging of Cardiac Function

Another investigation utilized hyperpolarized [1-13C]pyruvate to study cardiac metabolism in mice models with dilated cardiomyopathy. The study revealed that the rate of conversion from pyruvate to lactate was significantly altered, providing insights into the metabolic dysfunction associated with heart disease .

Data Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Metabolic Flux Analysis | Studying glycolysis and TCA cycle dynamics | Insights into energy metabolism |

| NMR Spectroscopy | Analyzing biomolecular structures | Enhanced sensitivity and resolution |

| Medical Imaging | Diagnosing cancer and cardiovascular conditions | Real-time monitoring of metabolism |

作用機序

Sodium pyruvate-2-13C exerts its effects by participating in metabolic pathways such as glycolysis and the tricarboxylic acid cycle. It is converted to acetyl coenzyme A by the pyruvate dehydrogenase complex, which then enters the tricarboxylic acid cycle to produce ATP. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of pyruvate and study the kinetics of these pathways. The molecular targets include enzymes such as pyruvate dehydrogenase and lactate dehydrogenase .

類似化合物との比較

Sodium pyruvate-1-13C: Labeled at the first carbon atom.

Sodium pyruvate-3-13C: Labeled at the third carbon atom.

Sodium pyruvate-2,3-13C2: Labeled at both the second and third carbon atoms.

Uniqueness: Sodium pyruvate-2-13C is unique due to its specific labeling at the second carbon atom, which allows for detailed studies of metabolic pathways involving this position. This specificity is crucial for understanding the role of the second carbon in enzymatic reactions and metabolic flux .

生物活性

Sodium pyruvate-2-13C is a stable isotope-labeled compound that plays a significant role in metabolic research, particularly in the study of cellular metabolism and energy production. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in imaging techniques, and implications for disease characterization.

Overview of this compound

Sodium pyruvate is a key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle. The incorporation of the carbon-13 isotope enhances the ability to trace metabolic processes using magnetic resonance spectroscopy (MRS) and other imaging techniques. The compound is primarily used in studies involving hyperpolarization techniques, which significantly increase the sensitivity of MRS.

Metabolic Pathways

This compound is involved in various metabolic pathways:

- Glycolysis : Pyruvate is produced from glucose through glycolysis and can be converted into lactate or acetyl-CoA.

- Citric Acid Cycle : Pyruvate is decarboxylated to acetyl-CoA by pyruvate dehydrogenase (PDH), entering the citric acid cycle for further energy production.

The following table summarizes the key metabolites derived from this compound:

| Metabolite | Pathway | Function |

|---|---|---|

| Lactate | Anaerobic glycolysis | Energy production under low oxygen conditions |

| Acetyl-CoA | Citric acid cycle | Central role in energy metabolism |

| Bicarbonate | Mitochondrial metabolism | Indicator of PDH activity |

| Glutamate | Amino acid metabolism | Neurotransmitter synthesis |

Hyperpolarization Techniques

The use of hyperpolarized this compound has revolutionized metabolic imaging. Hyperpolarization increases the signal-to-noise ratio (SNR) in MRS, allowing for real-time observation of metabolic processes. Studies have shown that:

- Increased Conversion Rates : Following administration of dichloroacetate (DCA), a significant increase in bicarbonate production was observed, indicating enhanced PDH activity. Specifically, a study noted an increase of 181% ± 69% in bicarbonate levels after DCA administration .

- Metabolic Imaging : In vivo studies using hyperpolarized [1-13C]pyruvate have successfully mapped tissue-specific localization of metabolites such as lactate and acetyl-CoA, demonstrating the compound's utility in characterizing metabolic states in various tissues, including cancerous tissues .

Case Studies

Several case studies illustrate the biological activity and clinical relevance of this compound:

- Cancer Metabolism : In a study involving prostate cancer models, hyperpolarized [1-13C]pyruvate was used to detect increased lactate production, a hallmark of the Warburg effect, where cancer cells favor anaerobic metabolism even in the presence of oxygen . This finding underscores the potential for using this compound as a biomarker for cancer diagnosis.

- Cardiac Function : Research on dilated cardiomyopathy models demonstrated altered pyruvate metabolism, with reduced lactate production observed in affected hearts compared to controls. This suggests that this compound can serve as an indicator of cardiac health and disease progression .

Research Findings

Recent findings highlight the versatility and importance of this compound in metabolic research:

- Mitochondrial Function : Studies have shown that sodium pyruvate can be used to probe mitochondrial metabolism effectively. The conversion rates to various metabolites provide insights into mitochondrial health and function .

- Clinical Applications : Ongoing clinical trials are exploring the use of hyperpolarized [1-13C]pyruvate for non-invasive imaging techniques to assess tumor metabolism and response to therapy .

特性

IUPAC Name |

sodium;2-oxo(213C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-CGOMOMTCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583980 | |

| Record name | Sodium 2-oxo(2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-70-3 | |

| Record name | Sodium 2-oxo(2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。